Bivalirudina

Descripción general

Descripción

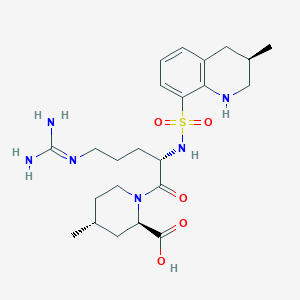

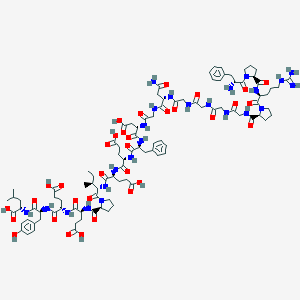

La bivalirudina es un péptido sintético que funciona como un inhibidor directo de la trombina. Se utiliza principalmente como anticoagulante en procedimientos médicos como la intervención coronaria percutánea. La this compound es un congénere sintético de la hirudina, un anticoagulante natural que se encuentra en la saliva de la sanguijuela medicinal, Hirudo medicinalis .

Aplicaciones Científicas De Investigación

La bivalirudina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La bivalirudina ejerce sus efectos uniéndose directamente a la trombina, una enzima clave en el proceso de coagulación sanguínea. Se une tanto al sitio catalítico como al exositio de unión de aniones de la trombina, evitando la conversión de fibrinógeno en fibrina, que es esencial para la formación de coágulos. Esta unión es reversible, ya que la trombina escinde lentamente el enlace trombina-bivalirudina, restaurando la actividad de la trombina .

Compuestos similares:

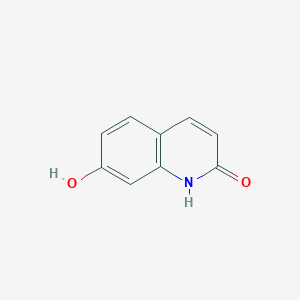

Hirudina: Un inhibidor natural de la trombina que se encuentra en la saliva de la sanguijuela.

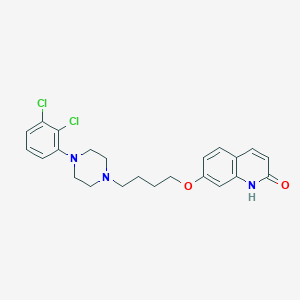

Argatrobán: Un inhibidor directo sintético de la trombina utilizado en pacientes con trombocitopenia inducida por heparina.

Dabigatrán: Un inhibidor directo oral de la trombina utilizado para la prevención de accidentes cerebrovasculares en la fibrilación auricular

Unicidad de la this compound: La this compound es única debido a su naturaleza sintética, que permite una producción y una pureza consistentes. A diferencia de la hirudina, que se deriva de las sanguijuelas, la this compound puede producirse a gran escala utilizando SPPS. También tiene una vida media más corta en comparación con otros inhibidores directos de la trombina, lo que permite un control más preciso de la anticoagulación .

Análisis Bioquímico

Biochemical Properties

Bivalirudin is a synthetic 20 residue peptide (thrombin inhibitor) which reversibly inhibits thrombin . Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus . It interacts with thrombin, a key enzyme in the coagulation cascade, to prevent the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation .

Cellular Effects

Bivalirudin has a significant impact on various types of cells, particularly blood cells involved in coagulation. By inhibiting thrombin, Bivalirudin prevents platelet activation and aggregation, a key step in blood clot formation . This can influence cell signaling pathways related to coagulation and inflammation .

Molecular Mechanism

Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond which recovers the active site of thrombin .

Temporal Effects in Laboratory Settings

Bivalirudin has a half-life of approximately 25 minutes in patients with normal renal function . Over time, it is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . In laboratory settings, the effects of Bivalirudin can be monitored using clotting or chromogenic assays .

Dosage Effects in Animal Models

In animal models, the effects of Bivalirudin have been observed to be dose-dependent

Metabolic Pathways

Bivalirudin is metabolized through proteolytic cleavage and renal mechanisms, with 80% undergoing proteolytic cleavage . It does not induce any impairment of the Protein C pathway, which function remains preserved .

Transport and Distribution

Bivalirudin is administered intravenously . It is cleared from plasma by a combination of renal mechanisms (20%) and proteolytic cleavage

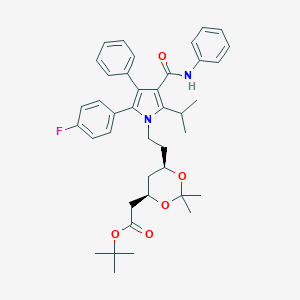

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La bivalirudina se sintetiza mediante síntesis de péptidos en fase sólida (SPPS) empleando química Fmoc (9-fluorenilmetil-oxicarbonil). La síntesis implica la adición secuencial de aminoácidos protegidos con Fmoc a una cadena peptídica unida a una resina. El péptido se escinde entonces de la resina y se purifica .

Métodos de producción industrial: La producción industrial de this compound implica SPPS a gran escala. El proceso incluye los siguientes pasos:

Síntesis de péptidos en fase sólida: Adición secuencial de aminoácidos protegidos con Fmoc a una cadena peptídica unida a una resina.

Escisión y desprotección: El péptido se escinde de la resina y se desprotege utilizando ácido trifluoroacético.

Purificación: El péptido crudo se purifica utilizando cromatografía líquida de alta resolución (HPLC) para alcanzar una alta pureza

Análisis De Reacciones Químicas

Tipos de reacciones: La bivalirudina se somete principalmente a hidrólisis y escisión proteolítica. No participa en reacciones orgánicas típicas como la oxidación, la reducción o la sustitución debido a su naturaleza peptídica .

Reactivos y condiciones comunes:

Hidrólisis: La this compound puede hidrolizarse en condiciones ácidas o básicas.

Escisión proteolítica: La escisión enzimática por proteasas puede ocurrir, lo que lleva a la descomposición del péptido.

Productos principales: Los principales productos formados por la hidrólisis y la escisión proteolítica de la this compound son fragmentos peptídicos más pequeños y aminoácidos .

Comparación Con Compuestos Similares

Hirudin: A naturally occurring thrombin inhibitor found in leech saliva.

Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.

Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation

Uniqueness of Bivalirudin: Bivalirudin is unique due to its synthetic nature, which allows for consistent production and purity. Unlike hirudin, which is derived from leeches, bivalirudin can be produced on a large scale using SPPS. It also has a shorter half-life compared to other direct thrombin inhibitors, allowing for more precise control of anticoagulation .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRCOABEOLEUMC-GEJPAHFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H138N24O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155847 | |

| Record name | Bivalirudin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibits the action of thrombin by binding both to its catalytic site and to its anion-binding exosite. Thrombin is a serine proteinase that plays a central role in the thrombotic process, acting to cleave fibrinogen into fibrin monomers and to activate Factor XIII to Factor XIIIa, allowing fibrin to develop a covalently cross-linked framework which stabilizes the thrombus; thrombin also activates Factors V and VIII, promoting further thrombin generation, and activates platelets, stimulating aggregation and granule release. | |

| Record name | Bivalirudin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

128270-60-0 | |

| Record name | Bivalirudin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128270600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bivalirudin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bivalirudin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.